

Thermochemical data for (R)-1-(2-Chlorophenyl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanamine

CAS No.: 127733-42-0

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An In-depth Technical Guide to the Thermochemical Profile of **(R)-1-(2-Chlorophenyl)ethanamine**

Abstract

(R)-1-(2-Chlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various bioactive molecules. A thorough understanding of its thermochemical properties is paramount for process development, safety assessment, and the optimization of reaction conditions. This technical guide provides a comprehensive framework for the experimental and computational determination of the thermochemical data for **(R)-1-(2-Chlorophenyl)ethanamine**. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate and validate these crucial energetic parameters. We will delve into the theoretical underpinnings and practical execution of state-of-the-art experimental techniques and high-accuracy computational methods.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to market is paved with meticulous scientific investigation. A critical, yet often overlooked, aspect of this journey is the characterization of the thermochemical properties of the active pharmaceutical ingredient (API) and its synthetic intermediates. For chiral molecules like **(R)-1-(2-Chlorophenyl)ethanamine**, these data are indispensable for:

- **Process Safety and Hazard Analysis:** Understanding the enthalpy of formation and decomposition is crucial for identifying and mitigating potential thermal hazards during synthesis and storage.
- **Reaction Optimization:** Knowledge of reaction enthalpies allows for the precise control of reaction temperatures, leading to improved yields and purity.
- **Polymorph and Salt Form Screening:** Thermochemical data, such as the enthalpy of fusion and sublimation, are vital in characterizing the stability of different solid forms.
- **Computational Modeling:** Accurate experimental data serves as a benchmark for the validation of computational models, which can then be used to predict the properties of related molecules.

Given the limited availability of specific thermochemical data for **(R)-1-(2-Chlorophenyl)ethanamine** in the public domain, this guide provides a robust framework for its determination.

Part 1: Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires precision and adherence to established protocols. Here, we outline the key techniques and their underlying principles.

Combustion Calorimetry: Determining the Standard Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation ($\Delta_f H^\circ$) of organic compounds.[1][2] The principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of **(R)-1-(2-Chlorophenyl)ethanamine** is placed in a crucible within the bomb calorimeter. A fuse wire is attached to ignite the sample.
- **Bomb Assembly and Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to ensure complete combustion.
- **Calorimeter Setup:** The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid) and the measured temperature rise are used to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric and hydrochloric acids.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl).

Causality Behind Experimental Choices:

- **High-Pressure Oxygen:** Ensures complete and rapid combustion, preventing the formation of incomplete combustion products that would compromise the accuracy of the results.
- **Calibration with Benzoic Acid:** Benzoic acid is a well-characterized standard with a precisely known heat of combustion, allowing for the accurate determination of the calorimeter's heat capacity.[2]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

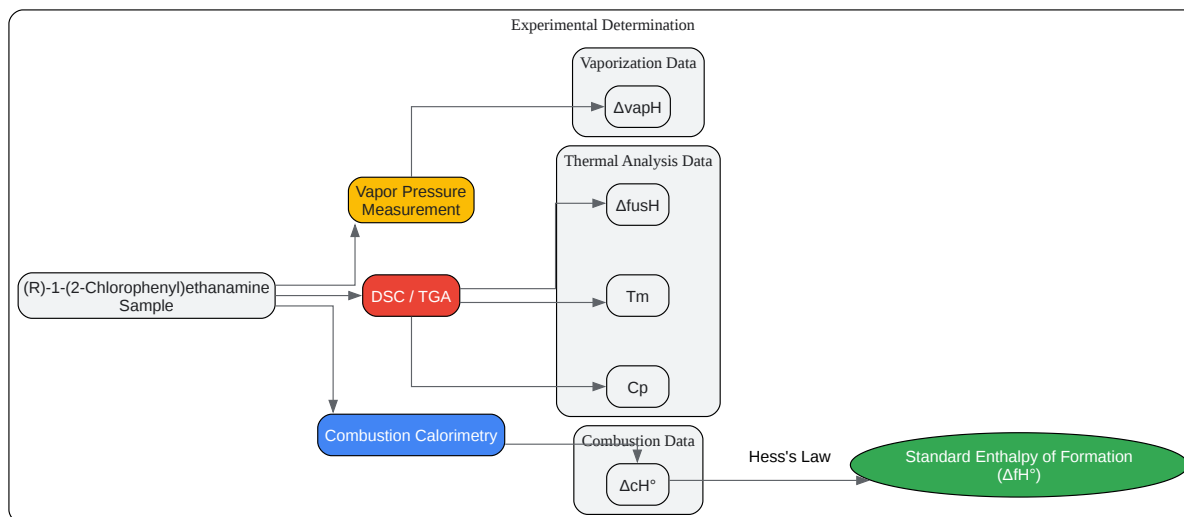
DSC and TGA are powerful thermal analysis techniques that provide information on heat capacity, phase transitions, and thermal stability.

- Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of:
 - Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree.
 - Melting Point (T_m): The temperature at which the solid phase transitions to the liquid phase.
 - Enthalpy of Fusion ($\Delta_{fus}H$): The heat absorbed during the melting process.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and decomposition profiles.

Experimental Protocol (DSC):

- Sample Encapsulation: A small, accurately weighed sample of **(R)-1-(2-Chlorophenyl)ethanamine** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, temperature range) is set.
- Data Acquisition: The instrument heats the sample and reference at a constant rate, and the differential heat flow is recorded.
- Data Analysis: The resulting thermogram is analyzed to determine the onset and peak of melting, and the integrated peak area provides the enthalpy of fusion. Heat capacity is determined by comparing the heat flow to that of a known standard (e.g., sapphire).

Diagram of Experimental Workflow for Thermochemical Data Generation:



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Caption: Experimental workflow for determining key thermochemical properties.

Part 2: Computational Determination of Thermochemical Properties

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the prediction of thermochemical data and providing insights into

molecular properties.[3][4] For halogenated organic compounds, high-accuracy composite methods are recommended.[5]

High-Accuracy Composite Methods: G3 and CBS-QB3 Theories

- Gaussian-n (G3) Theory: G3 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations.[6][7][8] It has been shown to provide accurate thermochemical data, with a mean absolute deviation from experiment of about 1 kcal/mol.[9]
- Complete Basis Set (CBS) Methods (CBS-QB3): The CBS-QB3 method is another composite approach that extrapolates to the complete basis set limit to achieve high accuracy.[10][11] It is known for its reliability in predicting thermochemical properties with an average error of less than 1 kcal/mol.[11]

Causality Behind Method Selection:

- Accuracy for Halogenated Compounds: These methods have been benchmarked and shown to perform well for halogen-containing organic molecules.[4][5]
- Error Cancellation: The composite nature of these methods allows for a cancellation of errors, leading to a higher overall accuracy than would be achieved with a single-level calculation.

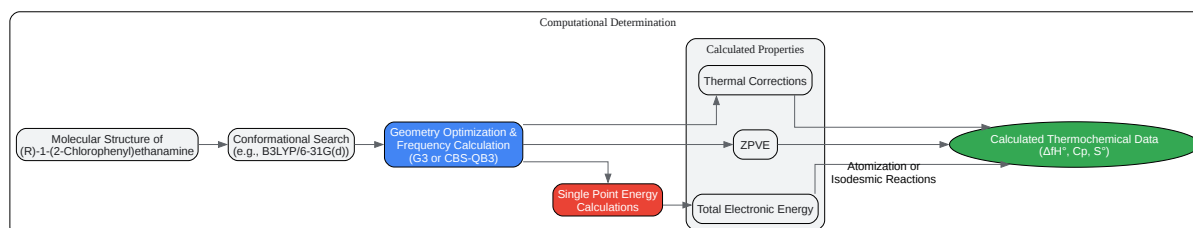
Computational Protocol

- Conformational Search: Identify the lowest energy conformer(s) of **(R)-1-(2-Chlorophenyl)ethanamine** using a lower level of theory (e.g., B3LYP/6-31G(d)).
- Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation on the lowest energy conformer(s) using the chosen composite method (G3 or CBS-QB3). The absence of imaginary frequencies confirms a true minimum on the potential energy surface.
- Thermochemical Data Extraction: The output of the calculation will provide the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy

and Gibbs free energy.

- Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions. The atomization method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, often lead to more accurate results due to error cancellation.

Diagram of Computational Workflow for Thermochemical Data Generation:



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Caption: Computational workflow for predicting thermochemical properties.

Data Summary and Validation

A crucial aspect of generating reliable thermochemical data is the integration and validation of both experimental and computational results. The following table summarizes the key thermochemical parameters to be determined for **(R)-1-(2-Chlorophenyl)ethanamine**.

Thermochemical Property	Symbol	Experimental Method	Computational Method
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Combustion Calorimetry	G3, CBS-QB3
Standard Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	Combustion Calorimetry	-
Molar Heat Capacity (solid)	$C_p(s)$	DSC	-
Molar Heat Capacity (gas)	$C_p(g)$	-	G3, CBS-QB3
Melting Temperature	T_m	DSC	-
Enthalpy of Fusion	$\Delta_{fus}H$	DSC	-
Enthalpy of Vaporization	$\Delta_{vap}H$	Vapor Pressure Measurement	-
Standard Entropy (gas)	$S^\circ(g)$	-	G3, CBS-QB3
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ(g)$	-	G3, CBS-QB3

Discrepancies between experimental and computational data should be carefully investigated. For instance, a significant difference in the gas-phase enthalpy of formation could indicate experimental errors or limitations in the computational model.

Conclusion

The thermochemical characterization of **(R)-1-(2-Chlorophenyl)ethanamine** is a critical step in its development and application in the pharmaceutical industry. While specific data for this molecule is not readily available, this technical guide provides a comprehensive and actionable framework for its determination. By combining state-of-the-art experimental techniques like combustion calorimetry and differential scanning calorimetry with high-accuracy computational

methods such as G3 and CBS-QB3 theory, researchers can generate a complete and reliable thermochemical profile. This integrated approach not only ensures the accuracy of the data but also provides a deeper understanding of the energetic landscape of this important chiral building block. The protocols and insights provided herein are intended to empower researchers to confidently and accurately determine the thermochemical properties of **(R)-1-(2-Chlorophenyl)ethanamine** and other novel chemical entities.

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